Diethyl ethoxymethylenemalonate
Overview
Description
Diethyl ethoxymethylenemalonate is a versatile chemical compound with the molecular formula C₂H₅OCH=C(COOC₂H₅)₂. It appears as a colorless liquid with a characteristic odor and has a boiling point of 279-281°C . This compound is extensively used in organic synthesis, particularly in the formation of heterocyclic systems. One of its primary applications is in the Gould-Jacobs reaction, which is pivotal in the synthesis of quinolines .
Scientific Research Applications
Diethyl ethoxymethylenemalonate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Diethyl ethoxymethylenemalonate (DEEMM) is a versatile organic compound that serves as a precursor in the synthesis of various chemical structures . The primary targets of DEEMM are the molecules it reacts with to form new compounds. These targets can vary widely depending on the specific reaction conditions and the desired end product.
Mode of Action
DEEMM interacts with its targets through chemical reactions, typically involving the formation of new bonds and the breaking of old ones . The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved. In many cases, DEEMM acts as a building block, contributing part of its structure to the final product.
Biochemical Pathways
DEEMM is used in the synthesis of a variety of compounds, including pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo pyrimidines, pyrimido benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives . Each of these compounds can be involved in different biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of DEEMM’s action is the formation of new chemical compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties. For example, some of the compounds synthesized using DEEMM may have therapeutic effects and could be used as pharmaceuticals.
Safety and Hazards
Future Directions
DEEMM continues to be used in contemporary pharmaceutical industry for the preparation of registered drugs . Its use in the synthesis of chain, cyclic, heterocyclic, and fused heterocyclic structures has been the focus of research in the last ten years . The potential pharmacological activity of compounds obtained from reactions involving DEEMM is also a subject of ongoing research .
Biochemical Analysis
Biochemical Properties
Diethyl Ethoxymethylenemalonate plays a significant role in biochemical reactions. It is used as a precursor to synthesize pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo [1, 5- a] pyrimidines, pyrimido [2,1- b ]benzothiazoles and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It is known to participate in the Gould-Jacobs reaction
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time
Metabolic Pathways
It is known to be involved in the synthesis of various compounds , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well defined.
Preparation Methods
Diethyl ethoxymethylenemalonate can be synthesized through the condensation reaction of triethyl orthoformate and diethyl malonate in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature range of 145-170°C, during which ethanol is formed and removed by distillation . Industrial production methods often employ a loaded ionic catalyst, which includes anions such as trifluoromethanesulfonate, p-toluenesulfonate, and perchlorate, to enhance reaction yield and stability .
Chemical Reactions Analysis
Diethyl ethoxymethylenemalonate undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles to form Michael adducts.
Cyclization Reactions: It participates in tandem Michael addition/elimination/Michael addition/cyclization reactions to form complex structures like 9-substituted 1,8-dioxooctahydroxanthenes.
Gould-Jacobs Reaction: This reaction involves the formation of quinolines by reacting with aniline derivatives.
Common reagents used in these reactions include nucleophiles such as amines and diketones, and the reactions are typically carried out under reflux conditions with solvents like ethanol .
Comparison with Similar Compounds
Diethyl ethoxymethylenemalonate is similar to other alkoxyacrylic derivatives, such as diethyl malonate and ethyl cyanoacetate. it is unique due to its ethoxymethylene group, which provides additional reactivity and versatility in organic synthesis . Similar compounds include:
Diethyl malonate: Used in malonic ester synthesis and has relatively acidic α-hydrogens.
Ethyl cyanoacetate: Utilized in the synthesis of cyanoacetic acid derivatives.
Diethyl ethylidenemalonate: Another Michael acceptor with similar reactivity.
This compound stands out due to its ability to participate in a broader range of reactions and its extensive use in the synthesis of pharmacologically active substances .
Properties
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
Record name | Diethyl ethoxymethylenemalonate | |
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Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl ethoxymethylenemalonate | |
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CAS No. |
87-13-8 | |
Record name | Diethyl (ethoxymethylene)malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |
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Record name | Diethyl (ethoxymethylene)malonate | |
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Record name | 87-13-8 | |
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Record name | 87-13-8 | |
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Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl ethoxymethylenemalonate?
A1: this compound has the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry to characterize DEEMM and its derivatives. For instance, researchers used 1H NMR and 13C NMR to confirm the structures of DEEMM derivatives and elucidate reaction mechanisms [, ].
Q3: What is the primary role of this compound in organic synthesis?
A3: DEEMM typically functions as an electrophilic reagent in organic synthesis, readily participating in condensation reactions with various nucleophiles. This reactivity stems from the presence of the electron-withdrawing ethoxymethylene group, which activates the adjacent methylene group for nucleophilic attack.
Q4: Can you provide specific examples of reactions where this compound is used?
A4: DEEMM is extensively employed in the synthesis of a variety of heterocyclic systems:
- Pyrimidines: DEEMM reacts with aminopyrimidines to form fused pyrimidopyrimidines via the Gould-Jacobs reaction [, ]. Researchers have explored both conventional heating and microwave irradiation methods for this reaction [, ].
- Coumarins: Aryl lithium reagents, generated from protected phenols, add in a conjugate manner to DEEMM, ultimately leading to oxygenated 3-carbethoxycoumarins after hydrolysis [].
- Pyridopyrimidines: Researchers have synthesized pyridopyrimidines by reacting DEEMM with 4-aminopyrido[2,3-d]pyrimidines followed by thermal cyclization [].
Q5: Has computational chemistry been used in research involving this compound?
A6: Yes, researchers have employed computational methods to understand the reactivity of DEEMM and its derivatives. For instance, quantum chemical calculations were used to investigate thermodynamics, HOMO-LUMO orbitals, and reaction mechanisms in the pseudo-Michael reaction of DEEMM with 2-hydrazinylidene-1-arylimidazolidines [].
Q6: How do structural modifications of compounds derived from this compound affect their biological activity?
A6: The biological activity of DEEMM derivatives is heavily influenced by the specific heterocyclic core and the substituents present.
- In a study on pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, structural variation at the 9 and 11 positions of the tricyclic core significantly impacted their properties and potential applications [].
- Research on quinolone antibiotic isosteres revealed that incorporating a benzothiazole moiety at the 6-position of the quinolone core led to promising antimicrobial activity [].
- Introducing a cyclic amine substituent at the 7-position of naphthyridine-3-carboxylic acids, synthesized from DEEMM, enhanced their in vitro antibacterial activity [].
Q7: What analytical techniques are employed to study this compound and its derivatives?
A7: Researchers utilize a range of analytical methods for characterizing DEEMM and its reaction products.
- Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are frequently employed for separating and analyzing DEEMM derivatives. For example, researchers used HPLC to analyze selenomethionine and selenomethylselenocysteine after derivatization with DEEMM [].
- Mass spectrometry (MS) coupled with HPLC is a powerful tool for identifying and quantifying DEEMM derivatives in complex mixtures. One study used LC-ESI-MS/MS with DEEMM derivatization to analyze onion samples for selenoamino acids [].
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